Mannitol myleran

概要

説明

Mannitol busulfan is a compound that combines the properties of mannitol and busulfan. Mannitol is a naturally occurring six-carbon sugar alcohol widely used in the food and pharmaceutical industries due to its properties as a natural sweetener with low metabolism and no glycemic index . Busulfan, on the other hand, is an alkylating agent used primarily in the treatment of chronic myelogenous leukemia . The combination of these two compounds results in mannitol busulfan, which has been investigated for various medical and scientific applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of mannitol busulfan involves the reaction of mannitol with busulfan. Busulfan contains two labile methanesulfonate groups attached to opposite ends of a four-carbon alkyl chain . The reaction typically involves the esterification of mannitol with busulfan under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production of mannitol busulfan may involve biotechnological methods for the production of mannitol, such as fermentation engineering, protein engineering, and metabolic engineering . These methods are preferred due to their efficiency and environmental friendliness compared to traditional chemical synthesis .

化学反応の分析

反応の種類: マンニトール・ブスルファンは、以下のような様々な化学反応を起こします。

酸化: マンニトールのヒドロキシル基は、酸化されて対応するアルデヒドまたはケトンを生成することができます。

還元: ブスルファンのカルボニル基は、還元されてアルコールを生成することができます。

置換: ブスルファンのメタンスルホン酸エステル基は、他の求核剤で置換することができます。

一般的な試薬および条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、置換反応に使用することができます。

主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬や条件によって異なります。 例えば、マンニトールの酸化によりマンニトール酸が生成され、ブスルファンの還元によりブタンジオール誘導体が生成される可能性があります .

4. 科学研究への応用

マンニトール・ブスルファンは、化学、生物学、医学、産業など、科学研究において幅広い応用範囲を持っています。

化学: 様々な有機合成反応における試薬として使用されています。

生物学: 細胞プロセスや代謝経路への影響について研究されています。

医学: 慢性骨髄性白血病の治療における可能性や、移植前コンディショニングレジメンの成分としての可能性が調査されています.

科学的研究の応用

Scientific Research Applications

Mannitol myleran has several applications across various fields:

- Chemotherapy : Primarily used in the treatment of chronic granulocytic leukemia due to its ability to target and destroy tumor cells effectively.

- Osmotic Diuresis : Acts as an osmotic diuretic, drawing water into the extracellular space and reducing intracranial pressure.

- Combination Therapy : Enhances the anti-tumor effects of other agents when used in combination therapies .

- Neuro-oncology : Used in drug delivery strategies to overcome the blood-brain barrier, allowing for enhanced delivery of chemotherapeutic agents .

Case Studies

- Chronic Granulocytic Leukemia Treatment :

- Nephrotoxicity Prevention :

- Tumor Inhibition :

Comparison of this compound with Other Compounds

| Compound | Type | Primary Use | Unique Features |

|---|---|---|---|

| Mannitol | Sugar Alcohol | Osmotic diuretic | Primarily used for renal protection |

| Busulfan | Alkylating Agent | Chemotherapy for leukemia | Strong DNA cross-linking capability |

| Dibromomannitol | Modified Mannitol | Anti-cancer agent | Enhanced cytotoxicity due to bromination |

| This compound | Combination | Chemotherapy | Combines osmotic and alkylating properties |

作用機序

マンニトール・ブスルファンの作用機序は、DNAのアルキル化です。 ブスルファンは、加水分解によりカルボニウムイオンを放出する不安定なメタンスルホン酸エステル基を2つ持っています。 これらのイオンは、DNAのグアノシンのN-7位に共有結合を形成し、DNAの架橋と複製および転写の阻害につながります . この機序は、特定の種類の白血病に見られるような、急速に分裂する細胞を標的にするのに特に有効です .

類似化合物との比較

マンニトール・ブスルファンは、他のアルキル化剤や糖アルコール誘導体と比較することができます。

ブスルファン: アルキル化特性は似ていますが、マンニトールがもたらす追加の利点はありません。

マンニトール: 糖アルコール構造を共有していますが、ブスルファンのようなアルキル化特性はありません。

ジメチルブスルファンおよびヘプスルファム: これらの化合物はブスルファンと構造的に関連しており、造血幹細胞への影響について研究されています.

独自性: マンニトール・ブスルファンは、マンニトールとブスルファンの両方の特性を兼ね備えているため、治療効果と副作用の軽減という点で潜在的な利点を提供するユニークな化合物です .

類似化合物:

- ブスルファン

- ジメチルブスルファン

- ヘプスルファム

- マンニトール

この包括的な概要は、様々な科学および医療分野におけるマンニトール・ブスルファンの重要性を強調しています。 その特性のユニークな組み合わせにより、さらなる研究と応用のための貴重な化合物となっています。

生物活性

Mannitol myleran is a compound that combines mannitol, a sugar alcohol, with busulfan, a chemotherapeutic agent. This unique combination provides both osmotic diuretic properties and cytotoxic effects, making it particularly useful in treating certain hematological disorders, including leukemia. Its biological activity is characterized by its interactions with various biological molecules and its effects on cellular processes.

This compound's chemical structure allows it to function as an organosulfonic acid ester. The mechanism of action involves both components: mannitol exerts osmotic effects, while busulfan acts as an alkylating agent that interferes with DNA synthesis. This dual action is crucial for its therapeutic efficacy, especially in oncology.

Table 1: Comparison of this compound with Related Compounds

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Mannitol | C_6H_14O_6 | Osmotic diuretic | Naturally occurring sugar alcohol |

| Busulfan | C_12H_16Br_2O_4S | Chemotherapy for leukemia | Alkylating agent causing DNA cross-linking |

| Dibromomannitol | C_6H_12Br_2O_6 | Chemotherapy for chronic leukemia | Brominated derivative of mannitol |

| This compound | C_12H_16O_6S | Chemotherapy for hematological disorders | Combination of mannitol and busulfan |

Biological Activity and Interaction Studies

Research indicates that this compound interacts with nucleic acids and proteins, affecting their metabolic activities. A study demonstrated that it influences the biosynthesis of RNA and DNA, which is critical in cancer treatment as it can inhibit the proliferation of malignant cells .

Case Studies: Clinical Applications

- Pediatric Leukemia Treatment

- Patient 1 : A 10-year-old boy with relapsed acute T-lymphoblastic leukemia (T-ALL) received this compound as part of his treatment regimen after failing to achieve remission with standard chemotherapy. Following treatment, he achieved complete remission and maintained leukemia-free survival for over three years .

- Patient 2 : An 8-year-old boy also diagnosed with T-ALL received this compound after multiple relapses. His condition improved significantly post-treatment, showcasing the compound's effectiveness in severe cases .

Pharmacodynamics and Toxicity

This compound's pharmacodynamics reveal a complex interaction with biological systems. It has been noted for its relatively lower toxicity compared to traditional chemotherapy agents, which is a significant advantage in clinical settings. The compound's osmotic properties help manage side effects like cerebral edema associated with high-dose chemotherapy .

Research Findings

Recent studies have focused on the metabolic pathways influenced by this compound. It has been shown to enhance protein synthesis while simultaneously inhibiting the metabolic activities of cancerous cells. This dual effect underscores its potential as a therapeutic agent in oncology .

Table 2: Summary of Biological Effects

| Effect | Description |

|---|---|

| Protein Synthesis | Enhances protein synthesis in normal cells |

| DNA/RNA Biosynthesis | Inhibits biosynthesis in malignant cells |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Osmotic Diuresis | Reduces intracranial pressure and promotes diuresis |

特性

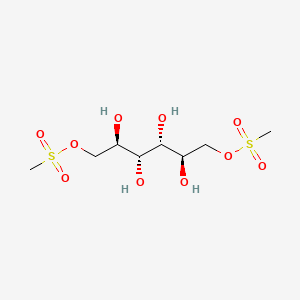

IUPAC Name |

(2,3,4,5-tetrahydroxy-6-methylsulfonyloxyhexyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O10S2/c1-19(13,14)17-3-5(9)7(11)8(12)6(10)4-18-20(2,15)16/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOISJJCWUVNDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O10S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906613 | |

| Record name | 1,6-Di-O-(methanesulfonyl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101759-31-3, 15410-53-4, 1187-00-4 | |

| Record name | L-Mannitol, 1,6-dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101759313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dideoxydulcitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannograno | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Di-O-(methanesulfonyl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。